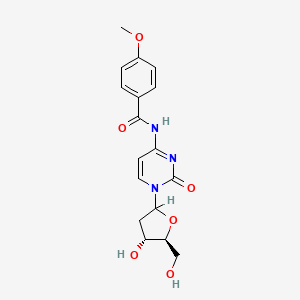

N-4-anisoyl-2'-deoxycytidine

Beschreibung

Contextual Significance as a Protected Nucleoside in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, the reactive functional groups of the nucleoside building blocks must be temporarily masked or "protected" to prevent unwanted side reactions. umich.edu The exocyclic amino group (N4) of cytidine (B196190) is nucleophilic and, if left unprotected, can react with the activated phosphate (B84403) groups of incoming nucleosides during chain elongation, leading to branched structures and failed sequences. umich.eduttu.ee

N4-Anisoyl-2'-deoxycytidine addresses this challenge by shielding the N4-amino group with an anisoyl group. This protecting group is specifically chosen for its chemical properties: it is stable enough to withstand the various chemical treatments throughout the synthesis cycles but can be removed cleanly and efficiently at the end of the process to yield the final, unmodified oligonucleotide. ttu.eezenodo.org The use of such protected nucleosides is fundamental to achieving the high coupling efficiencies, typically exceeding 99%, required for the synthesis of long and pure DNA strands. atdbio.comresearchgate.net

Historical Perspective on the Development of Nucleoside Protecting Groups

The ability to synthesize custom DNA sequences has evolved through several key methodological shifts, each improving in efficiency and scalability. Early methods, such as the phosphodiester and phosphotriester approaches pioneered in the 1950s and 1960s, were laborious and offered low yields. zenodo.org A central challenge in these early efforts was the development of a robust and reliable set of protecting groups for the nucleobases. umich.edu

The following table compares the properties of common N-acyl protecting groups for 2'-deoxycytidine (B1670253), illustrating the rationale for selecting the anisoyl group.

| Protecting Group | Structure | Relative Stability | Deprotection Half-Life (9 M NH₄OH) | Key Characteristics |

| Acetyl (Ac) | CH₃CO- | Least Stable | Very short | Rapidly removed, but can be too labile for some synthesis protocols. Avoids transamidation side reactions seen with methylamine (B109427) deprotection. atdbio.com |

| Benzoyl (Bz) | C₆H₅CO- | Moderately Stable | ~16 minutes zenodo.org | A standard, widely used protecting group. Can undergo side reactions (transamidation) with certain deprotection agents like methylamine. atdbio.com |

| Anisoyl (An) | CH₃OC₆H₄CO- | Most Stable | ~64 minutes zenodo.org | More robust than the benzoyl group, allowing for more controlled and selective deprotection strategies. Its increased stability is advantageous when other sensitive modifications are present on the oligonucleotide. ttu.ee |

Fundamental Role in Automated Solid-Phase Oligonucleotide Synthesis

The development of automated solid-phase synthesis, a technique invented by Bruce Merrifield for peptides and later adapted for DNA by researchers like Caruthers, revolutionized nucleic acid chemistry. zenodo.orgatdbio.com This method involves building the DNA chain sequentially on an insoluble solid support, typically controlled pore glass (CPG), within an automated synthesizer. N4-Anisoyl-2'-deoxycytidine, in its phosphoramidite (B1245037) form, is a key reagent in this automated process. zenodo.org

The synthesis proceeds in a four-step cycle for each nucleotide added:

Deprotection (Detritylation): The first step removes the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group for the next reaction. biotage.combiosearchtech.com

Coupling: The N4-anisoyl-2'-deoxycytidine phosphoramidite, activated by a weak acid like tetrazole, is delivered to the support. Its activated phosphorus atom rapidly reacts with the free 5'-hydroxyl group of the growing chain, forming a new phosphite (B83602) triester linkage. biotage.comoup.com

Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a capping step. atdbio.combiotage.com

Oxidation: The unstable phosphite triester linkage is converted to a stable phosphotriester by treatment with an oxidizing agent, typically an iodine solution. This completes the addition of one nucleotide. atdbio.combiotage.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed DNA chain is cleaved from the solid support, and all protecting groups, including the N4-anisoyl groups on cytidines and the cyanoethyl groups on the phosphates, are removed in a final deprotection step, typically using concentrated ammonium (B1175870) hydroxide (B78521). biosearchtech.com The superior stability of the anisoyl group ensures it remains intact throughout the numerous cycles of the synthesis, preventing base modification until this final cleavage and deprotection step. ttu.ee

Structure

2D Structure

Eigenschaften

CAS-Nummer |

48212-99-3 |

|---|---|

Molekularformel |

C17H19N3O6 |

Molekulargewicht |

361.3 g/mol |

IUPAC-Name |

N-[1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15?/m1/s1 |

InChI-Schlüssel |

ZASFNFUJGOZQBW-NEJHNUGDSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C[C@H]([C@@H](O3)CO)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |

Synonyme |

2'-deoxy-N-4-anisoylcytidine N-4-anisoyl-2'-deoxycytidine N-4-anisoyldeoxycytidine |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N4 Anisoyl 2 Deoxycytidine and Its Derivatives

Strategies for Anisoyl Group Introduction onto the N4-Position of Deoxycytidine

The introduction of an acyl group, such as anisoyl, onto the exocyclic N4-amino group of 2'-deoxycytidine (B1670253) is a critical step to prevent unwanted side reactions during oligonucleotide synthesis. The N4-amino group is nucleophilic and must be protected to avoid reactions at this site during the subsequent phosphitylation and coupling steps. alfachemic.comatdbio.com

One of the most direct methods for this protection is the acylation of 2'-deoxycytidine with anisoyl chloride, typically in the presence of a base like pyridine (B92270). oup.com The pyridine acts as both a solvent and a scavenger for the hydrochloric acid generated during the reaction.

An alternative and often more elegant approach involves transient protection of the hydroxyl groups of the sugar moiety. atdbio.comumich.edu In this method, the 3'- and 5'-hydroxyl groups of deoxycytidine are temporarily protected with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). This increases the nucleoside's solubility in organic solvents and allows for a clean and selective acylation of the N4-amino group. researchgate.net Following the introduction of the anisoyl group, the temporary silyl (B83357) groups are easily removed during the aqueous work-up, yielding N4-Anisoyl-2'-deoxycytidine. This "silylation first" procedure can often be carried out in a single reaction vessel, improving efficiency. umich.edu

| Strategy | Key Reagents | General Principle | Advantages |

|---|---|---|---|

| Direct Acylation | Anisoyl Chloride, Pyridine | Direct reaction of the N4-amino group with the acylating agent. oup.com | Procedurally straightforward. |

| Transient Silyl Protection | 1. Trimethylsilyl Chloride (TMSCl) 2. Anisoyl Chloride 3. Aqueous Work-up | Hydroxyl groups are temporarily silylated to enhance solubility and prevent side reactions, followed by N4-acylation and desilylation. atdbio.comumich.eduresearchgate.net | Can be performed as a one-pot reaction, often leading to cleaner reactions and simpler purification. umich.edu |

Selective Protection of Hydroxyl Functions (5'- and 3'-OH) in Nucleoside Synthesis

In the synthesis of oligonucleotides, it is essential to differentiate between the 5'- and 3'-hydroxyl groups of the deoxyribose sugar to ensure that the phosphodiester backbone is formed in the correct 3' to 5' direction. umich.edu This is achieved through the use of protecting groups. These groups can be classified as either permanent (or persistent) or transient. umich.edu Permanent groups remain on the molecule throughout the entire chain assembly and are removed only at the end of the synthesis, such as the N4-anisoyl group. umich.edu Transient groups, on the other hand, are used to temporarily block a specific hydroxyl group and are removed at the beginning of each coupling cycle. umich.edu

The 5'-hydroxyl group is a primary alcohol and is sterically less hindered and more nucleophilic than the secondary 3'-hydroxyl group. umich.edu This inherent reactivity difference allows for the highly regioselective introduction of bulky protecting groups, like the dimethoxytrityl (DMTr) group, at the 5'-position. umich.edu

5'-O-Dimethoxytrityl (DMTr) Protection

The 4,4'-dimethoxytrityl (DMTr) group is the standard choice for the transient protection of the 5'-hydroxyl function in automated solid-phase oligonucleotide synthesis. alfachemic.comumich.eduwikipedia.org The protection reaction is typically carried out by treating the N4-anisoyl-2'-deoxycytidine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine. atdbio.comacs.org The reaction is highly specific for the primary 5'-OH group when run at room temperature with a slight excess of the trityl chloride. umich.edu

The DMTr group offers several key advantages:

Acid Lability : It is stable to the basic and nucleophilic conditions used during the coupling and capping steps but can be quantitatively removed under mild acidic conditions (e.g., with trichloroacetic or dichloroacetic acid in a non-polar solvent like dichloromethane). sigmaaldrich.comumich.edu

Reaction Monitoring : The removal of the DMTr group produces a stable dimethoxytrityl cation, which has a characteristic bright orange color and a strong absorbance at 495 nm. sigmaaldrich.comwikipedia.org The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time during automated synthesis.

Increased Lipophilicity : The bulky, non-polar DMTr group enhances the solubility of the nucleoside in the organic solvents used in solid-phase synthesis. alfachemic.com

Other Transient Protecting Groups

While DMTr is predominant, other groups can be used for the transient protection of hydroxyl functions, particularly silyl ethers. Silyl groups are valuable for their versatile stability and the range of conditions under which they can be removed. umich.edu

A notable strategy involves the use of a bifunctional silylating reagent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, which can simultaneously protect both the 3'- and 5'-hydroxyl groups. oup.comresearchgate.net This leaves the 2'-hydroxyl group (in ribonucleosides) or the nucleobase available for modification. Subsequent selective deprotection can then free one of the hydroxyls for further reaction. In the context of deoxycytidine synthesis, transient silylation of both hydroxyls can be used to facilitate selective N4-acylation, as mentioned previously. umich.edu

| Protecting Group | Abbreviation | Function Protected | Key Features | Cleavage Conditions |

|---|---|---|---|---|

| 4,4'-Dimethoxytrityl | DMTr | 5'-OH (transient) | Standard for solid-phase synthesis; allows for spectrophotometric monitoring of coupling efficiency. alfachemic.comsigmaaldrich.comumich.edu | Mild acid (e.g., TCA, DCA). umich.edu |

| tert-Butyldimethylsilyl | TBDMS | 3'-OH or 5'-OH (transient/permanent) | Commonly used for 2'-OH protection in RNA synthesis but can also protect 3'/5'-OH. acs.orgumich.edu | Fluoride ion (e.g., TBAF). acs.org |

| Tetraisopropyldisiloxane-1,3-diyl | TIPDS | 3'- and 5'-OH (simultaneous) | Bifunctional group that links the 3' and 5' positions, allowing for selective reaction at other sites. oup.comresearchgate.net | Fluoride ion. oup.com |

Synthesis of N4-Anisoyl-2'-deoxycytidine Phosphoramidite (B1245037) Building Blocks

The final step in preparing the monomer for oligonucleotide synthesis is the conversion of the protected nucleoside, 5'-O-DMTr-N4-anisoyl-2'-deoxycytidine, into a phosphoramidite derivative. This is achieved through a phosphitylation reaction at the free 3'-hydroxyl group. atdbio.com The resulting phosphoramidite is a stable, yet readily activated, building block for the solid-phase synthesizer. zenodo.org

Base Protection : Acylation of 2'-deoxycytidine with anisoyl chloride to form N4-anisoyl-2'-deoxycytidine. oup.com

5'-Hydroxyl Protection : Reaction with DMTr-Cl to yield 5'-O-DMTr-N4-anisoyl-2'-deoxycytidine. atdbio.com

Phosphitylation : Conversion of the free 3'-hydroxyl group into a phosphoramidite to produce the final building block. atdbio.com

Phosphitylation Reactions and Reagents

Phosphitylation is the reaction that introduces the phosphorus(III) moiety at the 3'-hydroxyl position. The most widely used phosphitylating reagents are based on a P(III) center with one amine ligand (typically diisopropylamine), one protecting group (typically a β-cyanoethyl group), and a leaving group (either chloride or a second amine). atdbio.comentegris.com

Common reagents include:

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite : A highly reactive agent that reacts directly with the 3'-OH in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.comrsc.org

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite : This reagent is more stable than the chloro-analogue and requires an activator, such as the weak acid 1H-tetrazole or its derivatives, to protonate one of the diisopropylamino groups, turning it into a good leaving group. zenodo.orgatdbio.com

The reaction involves the nucleophilic attack of the 3'-hydroxyl group on the phosphorus atom of the activated phosphitylating reagent. atdbio.com The β-cyanoethyl group serves as the phosphate (B84403) protecting group during oligonucleotide synthesis and is easily removed at the end by β-elimination under mild basic conditions. entegris.com A significant feature of this reaction is that it creates a new chiral center at the phosphorus atom, resulting in a mixture of two diastereomers. atdbio.com

Purification and Characterization of Phosphoramidites

The purity of the phosphoramidite monomer is paramount for achieving high coupling efficiencies and minimizing errors during oligonucleotide synthesis. thermofisher.com After the phosphitylation reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any hydrolyzed species.

Purification : The standard method for purification is silica (B1680970) gel column chromatography. atdbio.com The difference in polarity between the product, starting material, and impurities allows for effective separation. After chromatography, the purified phosphoramidite is often obtained as a solid foam by precipitation from a concentrated solution into a cold, non-polar solvent like hexane (B92381) or heptane. atdbio.com For large-scale industrial synthesis, extraction-based purification methods have been developed to avoid the challenges of large-scale chromatography. google.com

Characterization : Several analytical techniques are used to confirm the identity and purity of the final phosphoramidite.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most definitive technique for characterizing phosphoramidites. The P(III) signal appears in a characteristic downfield region (typically around 140-150 ppm). Due to the presence of two diastereomers, the spectrum usually shows two distinct peaks of roughly equal intensity. atdbio.comoup.com

High-Performance Liquid Chromatography (HPLC) : Both normal-phase and reversed-phase HPLC can be used to assess purity. The two diastereomers can often be resolved, appearing as two closely eluting peaks. atdbio.com

Mass Spectrometry (MS) : LC-MS is used to confirm the molecular weight of the product. thermofisher.com

| Technique | Information Provided | Typical Observation for Phosphoramidites |

|---|---|---|

| ³¹P NMR | Confirms the presence of the P(III) species and diastereomeric ratio. | Two distinct peaks around δ 140-150 ppm. atdbio.comoup.com |

| HPLC | Assesses chemical purity and can resolve diastereomers. | One or two major peaks corresponding to the product, with purity typically >98%. atdbio.comthermofisher.com |

| ¹H NMR | Confirms the overall structure, including the presence of DMTr, anisoyl, and cyanoethyl groups. | Characteristic signals for all protons in the expected ratios. |

| LC-MS | Confirms the correct molecular weight. | A major ion peak corresponding to [M+H]⁺ or other adducts. thermofisher.com |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount in the synthesis of N4-Anisoyl-2'-deoxycytidine to maximize both yield and purity. This involves a systematic investigation of various parameters, including the choice of reagents, solvents, temperature, and reaction time.

A common method for the N4-acylation of 2'-deoxycytidine involves the use of anisoyl chloride. However, to improve yields and simplify purification, alternative acylating agents and procedures have been explored. One such improvement involves the transient protection of the hydroxyl groups of 2'-deoxycytidine, followed by acylation of the N4-amino group and subsequent deprotection of the hydroxyls.

A detailed study on the N-benzoylation of a related 5-hydroxymethyl-2'-deoxycytidine (5hmdC) intermediate demonstrated that reaction conditions significantly impact the outcome. mdpi.com For instance, conducting the N-benzoylation with benzoic anhydride (B1165640) in dimethylformamide (DMF) at 70 °C drastically reduced the reaction time from 2–4 days at ambient temperature to just 2 hours, without compromising the yield or chemoselectivity. mdpi.com Similar principles can be applied to the synthesis of N4-Anisoyl-2'-deoxycytidine to enhance efficiency.

The choice of solvent and base is also critical. Pyridine is often used as both a solvent and a base to neutralize the HCl generated during acylation with anisoyl chloride. The optimization process may involve screening different bases and solvents to find the combination that provides the highest yield and minimizes the formation of byproducts.

Furthermore, purification techniques play a vital role in achieving high purity. Silica gel chromatography is a standard method for purifying the final product. The choice of eluent system is optimized to ensure efficient separation of the desired N4-Anisoyl-2'-deoxycytidine from unreacted starting materials and byproducts.

Table 1: Optimization of N-Acylation Reaction Conditions for a 2'-Deoxycytidine Derivative

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Acylating Agent | Benzoic Anhydride | - | - | mdpi.com |

| Solvent | Dimethylformamide (DMF) | - | - | mdpi.com |

| Temperature | Ambient Temperature | 70 °C | Reaction time reduced from 2-4 days to 2 hours with no adverse effect on yield. | mdpi.com |

| Purification | Silica Gel Chromatography | - | Effective for isolating the pure product. | liverpool.ac.uk |

Emerging Synthetic Approaches for Deoxycytidine Protection

The development of new protecting groups and synthetic strategies for deoxycytidine is an active area of research, driven by the need for more efficient and versatile methods for oligonucleotide synthesis. These emerging approaches aim to offer milder deprotection conditions, improved stability, and orthogonality to other protecting groups used in complex oligonucleotide synthesis.

One area of innovation is the development of protecting groups that can be removed under very specific and mild conditions, which is particularly important for the synthesis of RNA and modified DNA strands that are sensitive to standard deprotection protocols. uni-muenchen.de For example, protecting groups that are labile under enzymatic or photolytic conditions are being explored.

The naphthaloyl group has been introduced as a selective amino protecting group for deoxynucleosides, including deoxycytidine. cdnsciencepub.com This group forms a stable six-membered cyclic imide and has been successfully used in both solution-phase and solid-phase oligonucleotide synthesis. cdnsciencepub.com A key advantage is its high lipophilicity, which aids in the purification of the protected monomers. cdnsciencepub.com Importantly, its removal does not cause depurination or cleavage of the internucleotidic bonds. cdnsciencepub.com

Post-synthetic modification is another emerging strategy. In this approach, a precursor nucleoside is incorporated into the oligonucleotide chain, and the desired modification is introduced after the synthesis is complete. For instance, a post-synthetic approach for the synthesis of 5-hydroxymethyl-2'-deoxycytidine-containing DNA involves the reduction of a support-linked 5-formyl-2'-deoxycytidine. rsc.org This method allows for deprotection under mild conditions, such as with potassium carbonate in methanol/water or aqueous ammonia (B1221849) at room temperature. rsc.org

Click chemistry has also emerged as a powerful tool for the functionalization of oligonucleotides. uni-muenchen.de This involves the synthesis of nucleoside phosphoramidites containing "clickable" functional groups, such as alkynes or azides. These can be incorporated into DNA or RNA strands and subsequently modified with a wide range of molecules through highly efficient and specific click reactions. uni-muenchen.de This approach offers a modular and versatile way to introduce functionalities into oligonucleotides.

Table 2: Comparison of Emerging Deoxycytidine Protection Strategies

| Approach | Protecting Group/Method | Key Features | Reference |

|---|---|---|---|

| Novel Protecting Group | Naphthaloyl | Forms a stable cyclic imide; high lipophilicity aids purification; mild removal conditions. | cdnsciencepub.com |

| Post-Synthetic Modification | Reduction of 5-formyl-dC | Allows for mild deprotection conditions (e.g., K2CO3 or aq. NH3 at rt). | rsc.org |

| Click Chemistry | Alkyne or Azide functionalized nucleosides | Enables highly efficient and specific post-synthetic labeling and modification. | uni-muenchen.de |

Mechanism and Efficiency of N4 Anisoyl 2 Deoxycytidine Incorporation and Deprotection in Oligonucleotide Synthesis

Coupling Chemistry in Solid-Phase Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle consisting of four main steps: deblocking (detritylation), coupling, capping, and oxidation. biosearchtech.comsigmaaldrich.comidtdna.com This method allows for the efficient and automated production of custom DNA and RNA sequences. sigmaaldrich.com

Phosphoramidite (B1245037) Coupling Mechanism

The core of oligonucleotide synthesis is the coupling step, where a new phosphoramidite monomer is added to the growing chain. sigmaaldrich.com This process begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. sigmaaldrich.comatdbio.com

The incoming N4-Anisoyl-2'-deoxycytidine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is then activated. sigmaaldrich.combiosearchtech.com The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. sigmaaldrich.comatdbio.com The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom of the activated phosphoramidite. atdbio.com This nucleophilic attack results in the formation of a phosphite (B83602) triester linkage and the displacement of the diisopropylamino group, thus extending the oligonucleotide chain by one base. sigmaaldrich.com

Role of Activating Agents

Activating agents are crucial for the efficiency of the coupling reaction. These agents are weak acids that protonate the phosphoramidite, making it susceptible to nucleophilic attack. atdbio.comtcichemicals.com Common activators include tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT). biosearchtech.comtcichemicals.com Imidazole and imidazolium (B1220033) salts are also used. tcichemicals.com

The choice of activator can influence the coupling kinetics and efficiency. For instance, 4,5-dicyanoimidazole (B129182) (DCI) is a nucleophilic activator that can reduce coupling times compared to more acidic activators like ETT. biosearchtech.com The activator must be acidic enough to protonate the phosphoramidite but not so strong as to cause premature removal of the 5'-DMT protecting group from other molecules. tcichemicals.com

Stepwise Coupling Yields and Efficiency

Factors that can negatively impact coupling efficiency include the presence of moisture, the purity of the reagents, and the coupling time. biosearchtech.com To drive the reaction to completion, a large excess of the phosphoramidite monomer is used. sigmaaldrich.com The efficiency of each coupling step can be monitored in real-time by measuring the absorbance of the DMT cation released during the deblocking step. sigmaaldrich.com

Function of the Anisoyl Protecting Group During Chain Elongation

Protecting groups are essential to prevent side reactions at reactive sites on the nucleobases during the various steps of oligonucleotide synthesis. biosearchtech.comtwistbioscience.com The anisoyl group on the N4 position of deoxycytidine serves this critical function. ttu.ee

Prevention of Side Reactions on the Cytosine Base

The exocyclic amino group of cytosine is nucleophilic and can react with various reagents used during oligonucleotide synthesis. sigmaaldrich.comumich.edu For example, it could react with the activated phosphoramidite during the coupling step or with the capping reagents. sigmaaldrich.comtwistbioscience.com The anisoyl group effectively blocks this reactivity, ensuring that the chain elongation proceeds as intended. twistbioscience.comttu.ee Without protection, side reactions could lead to the formation of branched oligonucleotides or other undesired products. twistbioscience.com

Stability under Oligonucleotide Synthesis Conditions

An effective protecting group must be stable throughout the entire synthesis cycle but readily removable at the end. umich.edu The anisoyl group is stable under the acidic conditions of the detritylation step and the oxidizing conditions of the oxidation step. biosearchtech.comsigmaaldrich.com It remains attached to the cytosine base during the repeated cycles of chain elongation. biosearchtech.com Following the completion of the synthesis, the anisoyl group, along with other base and phosphate (B84403) protecting groups, is removed during the final deprotection step, which typically involves treatment with aqueous ammonia (B1221849). sigmaaldrich.comttu.ee This treatment cleaves the protecting groups to yield the final, deprotected oligonucleotide. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N4-Anisoyl-2'-deoxycytidine |

| 5-ethylthio-1H-tetrazole (ETT) |

| 5-benzylthio-1H-tetrazole (BTT) |

| 4,5-dicyanoimidazole (DCI) |

| Acetonitrile |

| Dimethoxytrityl (DMT) |

| Tetrazole |

Kinetics and Selectivity of Anisoyl Group Deprotection

The rate of deprotection is a key parameter. Studies comparing various acyl protecting groups have found that their cleavage rates can be modulated by the choice of deprotection reagent. nih.gov While benzoyl and anisoyl groups are generally stable under the conditions used for phosphotriester synthesis, they can be readily removed by ammonolysis. researchgate.net The selectivity of deprotection is paramount, especially when different classes of protecting groups are used. For instance, ethanolic ammonia has demonstrated high selectivity, allowing for the rapid cleavage of "fast" protecting groups while leaving standard acyl groups like benzoyl and isobutyryl largely intact over short timeframes. nih.gov

The stability of the N4-anisoyl group has been tested under various conditions relevant to oligonucleotide synthesis. It shows excellent stability to reagents like p-chlorophenyl-phospho-bis-triazolide and triethylamine-pyridine-water mixtures, which are used during coupling steps. researchgate.net However, it exhibits some lability to acidic conditions (e.g., 5% trichloroacetic acid in dichloroethane) and to the coupling reagent TPSTe, although it is significantly more stable than an unprotected secondary amino group. researchgate.net This balance of stability and liability is central to its function.

Table 1: Stability of Acylated Cytidines Under Oligonucleotide Synthesis Conditions

This table, adapted from research findings, illustrates the stability of different protecting groups on cytidine (B196190) when exposed to various reagents for 24 hours at 20°C. Stability was evaluated by Thin Layer Chromatography (TLC). researchgate.net

| Reagent/Condition | 3',5'-dibenzoyl-N4-anisoyl-N4-methyldeoxycytidine | 3',5',N4-tribenzoyldeoxycytidine |

| p-chlorophenyl-phospho-bis-triazolide | No Reaction | No Reaction |

| triethylamine-pyridine-water, 1:3:1 | No Reaction | No Reaction |

| 5% trichloroacetic acid in dichloroethane | Trace Degradation | No Reaction |

| TPSTe (Coupling Reagent) | Trace Degradation | 5% Degradation |

| n.r. = no reaction reported |

The standard and most widely used reagent for the removal of the N4-anisoyl group, along with other base-protecting acyl groups and the cyanoethyl phosphate protecting groups, is ammonia. ttu.eeoup.com The deprotection is typically performed using concentrated aqueous ammonia at an elevated temperature. umich.edu This single treatment efficiently cleaves the amide bond of the anisoyl group, liberating the free amino group of the cytidine base.

Specific protocols vary, but common conditions involve heating the solid support-bound oligonucleotide in concentrated aqueous ammonia (typically ~30%) in a sealed vial. umich.eduresearchgate.net The duration and temperature are optimized to ensure complete removal of all protecting groups without causing degradation of the oligonucleotide product. For example, one common procedure involves treatment with concentrated aqueous ammonia for 8 to 12 hours at 58°C. umich.edu Another protocol specifies treatment at 60°C for one hour to remove benzoyl protecting groups, a condition under which the similar anisoyl group would also be readily cleaved. researchgate.net In some syntheses, the deprotection step with concentrated ammonia is performed to remove the anisoyl groups prior to further purification by chromatography. oup.com

While aqueous ammonia is standard, other reagents have been explored to accelerate deprotection. A mixture of aqueous methylamine (B109427) and ammonia has been shown to effect complete cleavage from the solid support and deprotection in as little as 5 minutes at 65°C. acs.org Additionally, the use of a manganese-imidazole complex in aqueous ammonium (B1175870) hydroxide (B78521) can achieve full deprotection in just 40 minutes. researchgate.net

Table 2: Examples of Deprotection Conditions for Acyl-Protected Oligonucleotides

This table summarizes various reagent systems and conditions reported for the final deprotection step in oligonucleotide synthesis.

| Reagent(s) | Temperature | Duration | Source |

| Concentrated Aqueous Ammonia | 58°C | 8 - 12 hours | umich.edu |

| Concentrated Ammonia | 60°C | 1 hour | researchgate.net |

| Aqueous Ammonium Hydroxide (~30%) with MnCl₂ and Imidazole | 65°C | 1.5 hours | researchgate.net |

| Aqueous Ammonium Hydroxide (32%) with Ethylenediamine and LiCl | 65°C | 60 minutes | nih.gov |

| Methylamine/Ammonia | 65°C | 5 minutes | acs.org |

A critical requirement for any protecting group strategy is orthogonality, meaning that one type of protecting group can be removed without affecting others. umich.edu The conditions for removing the N4-anisoyl group must be compatible with the integrity of the oligonucleotide itself and with any other protecting groups that are intended to remain at that stage.

The standard deprotection using concentrated ammonia is a robust method that simultaneously removes the N-acyl protectors (like anisoyl on dC, benzoyl on dA, and isobutyryl on dG) and the β-cyanoethyl groups from the phosphate backbone. umich.edu This global deprotection strategy is highly effective and simplifies the final workup. The N4-anisoyl group is fully compatible with the acid-labile 4,4'-dimethoxytrityl (DMTr) group used for temporary 5'-hydroxyl protection, as the DMTr group is removed under mild acidic conditions at each step of the synthesis, conditions to which the anisoyl group is stable. researchgate.net

The integrity of the nucleic acid is generally well-preserved during ammonia deprotection. The phosphodiester backbone and the N-glycosidic bonds that link the bases to the sugar are stable under these conditions. However, prolonged heating or excessively harsh basic conditions can potentially lead to side reactions, such as modification or degradation of the oligonucleotide, underscoring the need for carefully optimized and validated deprotection protocols. researchgate.net

Impact on Overall Oligonucleotide Synthesis Fidelity and Purity

The ultimate measure of a protecting group's utility is its effect on the fidelity and purity of the final oligonucleotide product. Fidelity refers to the accuracy of the synthesized sequence compared to the intended sequence, while purity is the proportion of the final material that is the full-length, correct sequence. The use of N4-anisoyl-2'-deoxycytidine is compatible with achieving high-fidelity synthesis. Modern phosphoramidite chemistry, which relies on such protected monomers, can achieve average stepwise coupling yields of 99% or higher, enabling the routine synthesis of oligonucleotides up to 200 bases in length. researchgate.net

The presence of the anisoyl group does not impede the high efficiency of the coupling reactions. Syntheses of various oligonucleotides incorporating N4-anisoyl-N4-methyldeoxycytidine have been successfully performed using standard phosphotriester methods, yielding the desired products after deprotection and purification. researchgate.netoup.com The final products of these syntheses are typically purified using chromatographic techniques such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC). oup.comoup.com The ability to isolate pure oligonucleotides, as demonstrated by sharp, well-defined peaks in chromatographic analyses, confirms that the N4-anisoyl protecting group strategy is effective and does not inherently lead to a high degree of side products that would compromise purity. oup.comoup.com

Influence of N4 Anisoyl 2 Deoxycytidine on Oligonucleotide Conformation and Properties

Steric and Electronic Effects of the Anisoyl Moiety on Nucleoside Conformation

The anisoyl group attached to the N4 position of 2'-deoxycytidine (B1670253) introduces significant steric and electronic perturbations compared to an unmodified cytosine base. The anisoyl group, a methoxybenzoyl group, is considerably bulkier than the native amino group. This steric hindrance can influence the rotational freedom around the C4-N4 bond and the glycosidic bond (connecting the base to the sugar).

In native deoxycytidine, there is a partial double-bond character in the C4-N4 bond, which can lead to hindered rotation. nih.gov The introduction of the electron-withdrawing acyl group modifies the electron distribution within the pyrimidine (B1678525) ring. The aromatic ring of the anisoyl group can also engage in π-stacking interactions, potentially influencing the local conformation.

The selection of N-acyl protecting groups is a balance between stability during synthesis and ease of removal afterward. rsc.orgumich.edu While groups like benzoyl and anisoyl are common, their influence on the final oligonucleotide structure, even if transient, is a key consideration. rsc.org The presence of such a bulky group, even if removed in the final product, underscores the need to understand how protecting group strategy can impact oligonucleotide structure and function. umich.edu

Impact on Oligonucleotide Hybridization Characteristics

The modification of the N4 position of cytidine (B196190) directly affects its hydrogen bonding capabilities. In a standard Watson-Crick base pair, the N4-amino group of cytosine acts as a hydrogen bond donor to the O6 of guanine (B1146940). When acylated with the anisoyl group, this hydrogen bond donor is lost, preventing canonical base pairing. Therefore, oligonucleotides are synthesized with N4-anisoyl-2'-deoxycytidine as a temporary protecting group, which is removed before hybridization studies or biological applications to restore the native hydrogen bonding pattern.

However, studies on related N4-acyl modifications that are permanently incorporated into DNA duplexes provide insight into the potential effects. Research on oligonucleotides containing 4-N-(1H-pyrrol-2-ylcarbonyl)deoxycytidine, another aromatic acyl modification, showed that acylation of the cytosine base with an aromatic substituent can lead to a significant increase in the thermal stability of DNA duplexes. nih.gov This suggests that the aromatic moiety may contribute favorably to duplex stability, possibly through enhanced stacking interactions. This contrasts with smaller N4-modifications, such as N4-methylation, which have been shown to destabilize the double helix. oup.com

Analysis of Duplex Stability and Melting Temperature

The stability of a DNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex strands dissociate. The incorporation of modified nucleosides can either increase or decrease the Tm.

While direct Tm data for oligonucleotides containing a persistent N4-anisoyl-2'-deoxycytidine is not extensively published, findings from related N4-modified cytidines offer valuable comparisons. Notably, the introduction of an aromatic acyl group at the N4 position has been found to enhance the thermal stability of DNA duplexes. nih.gov This is a significant observation, as many modifications to the nucleobase can be destabilizing.

In contrast, studies on N4-methyl-2'-deoxycytidine have demonstrated a profound destabilization of the DNA double helix. oup.com This highlights the critical role of the substituent's nature at the N4 position. The stabilizing effect of the aromatic acyl group may be attributed to favorable stacking interactions between the aromatic ring and adjacent bases in the duplex.

Table 1: Comparative Melting Temperatures (Tm) of DNA Duplexes with Different N4-Cytidine Modifications

| Modification at Cytidine | Change in Tm per modification (°C) | Effect on Duplex Stability | Reference |

| N4-(pyrrol-2-ylcarbonyl) (Aromatic Acyl) | Increase | Stabilizing | nih.gov |

| N4-Methyl | Decrease | Destabilizing | oup.com |

This table presents qualitative data based on published findings for analogous compounds to illustrate the differential effects of N4-substituents.

Conformational Changes Induced by Protected Cytidine Incorporation

The incorporation of a modified nucleoside like N4-anisoyl-2'-deoxycytidine can induce local and global conformational changes in an oligonucleotide. The bulky nature of the anisoyl group can affect the sugar pucker conformation (the geometry of the deoxyribose ring) and the orientation around the glycosidic bond.

Spectroscopic studies of oligonucleotides containing the related N4-methylcytosine modification have shown that this small alkyl group can favor a transition from the canonical B-form DNA to a Z-form helix under high salt conditions. oup.comresearchgate.net Both N4-methylcytosine and 5-methylcytosine (B146107) were found to inhibit the B-to-A conformational change. oup.comresearchgate.net While the anisoyl group is much larger, it is plausible that it would also influence these conformational equilibria. Its steric bulk might disfavor certain conformations or, conversely, stabilize others through specific intramolecular interactions. Molecular modeling studies on other bulky nucleoside analogs suggest that significant steric clashes can be avoided, but local geometry is inevitably altered. uzh.ch The precise conformational impact of a persistent anisoyl group would require detailed structural analysis.

Structural Studies of Oligonucleotides Containing N4-Anisoyl-2'-deoxycytidine (e.g., spectroscopic methods for structural insights)

The structural consequences of incorporating modified nucleosides are typically investigated using a suite of biophysical and spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical structure of nucleic acids. nih.gov The CD spectrum of a standard B-form DNA duplex is distinct from that of A-form, Z-form, or other non-canonical structures. oup.comresearchgate.net Studies on oligonucleotides containing N4-methylcytosine used CD to demonstrate a propensity to adopt a Z-form conformation under high salt conditions. oup.comresearchgate.net A similar approach would be essential to characterize the global helical changes induced by an N4-anisoyl modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining high-resolution structural information on oligonucleotides in solution. bruker.comumich.edu One- and two-dimensional NMR experiments can provide details on base pairing, sugar pucker conformation, glycosidic torsion angles, and specific inter-proton distances. nih.govumich.edu For an oligonucleotide containing N4-anisoyl-2'-deoxycytidine, NMR could precisely map the local conformational adjustments around the modification site and its effect on neighboring residues. d-nb.info

These methods, often used in combination, provide a comprehensive picture of the structural and thermodynamic impact of nucleoside modifications like N4-anisoyl-2'-deoxycytidine on oligonucleotide properties.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of N4-Anisoyl-2'-deoxycytidine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 31P NMR are powerful tools for the detailed structural analysis of N4-Anisoyl-2'-deoxycytidine and its derivatives. researchgate.net For instance, in the synthesis of a phosphite (B83602) derivative of N4-Anisoyl-5'-O-DMTr-deoxycytidine, 31P-NMR is used to confirm the formation of the desired product, showing a characteristic chemical shift at approximately 140.2 ppm. oup.com This technique is crucial for verifying the successful attachment of protecting and phosphitylating groups to the deoxycytidine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is routinely used to determine the concentration of nucleosides and oligonucleotides. researchgate.net The anisoyl group on N4-Anisoyl-2'-deoxycytidine imparts a specific UV absorbance profile that can be monitored. For example, after enzymatic digestion of an oligonucleotide, the constituent nucleosides can be quantified based on their UV absorbance at a specific wavelength, typically 260 nm. umich.edu The melting temperature (Tm) of oligonucleotide duplexes, which indicates their thermal stability, is also determined by monitoring the change in UV absorbance with temperature. oup.com

Table 1: Spectroscopic Data for N4-Anisoyl-2'-deoxycytidine Derivatives

| Compound/Technique | Key Finding | Reference |

| N4-Anisoyl-5'-O-DMTr-deoxycytidine 3'-O-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite | 31P-NMR chemical shift of 140.2 ppm confirms phosphite formation. | oup.com |

| Oligonucleotide Duplexes | UV and CD spectrometry are used to characterize physical properties and conformational changes. | oup.comresearchgate.net |

Mass Spectrometry for Purity and Identity Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and thus the identity and purity of N4-Anisoyl-2'-deoxycytidine and oligonucleotides. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly used. nih.gov Negative ion fast atom bombardment mass spectrometry has also been employed to determine the molecular ion of related protected nucleosides. oup.com For oligonucleotides, MS can identify the full-length product and detect any impurities arising from incomplete deprotection or side reactions during synthesis. researchgate.net

Table 2: Mass Spectrometry in the Analysis of Modified Nucleosides

| Analytical Technique | Application | Reference |

| Electrospray Ionization Tandem MS | Confirmation of N4-carboxymethyl-2'-deoxycytidine formation in DNA. | nih.gov |

| Fast Atom Bombardment MS | Determination of the molecular ion of protected nucleoside building blocks. | oup.com |

| Mass Spectrometry (General) | Characterization of impurities and metabolites of oligonucleotides. | researchgate.net |

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are central to the purification and quantitative analysis of N4-Anisoyl-2'-deoxycytidine and oligonucleotides.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for both analysis and purification. researchgate.net Reversed-phase (RP-HPLC) is particularly common. oup.com For instance, RP-HPLC on a C18 column is used to analyze the nucleoside composition of an oligonucleotide after enzymatic digestion. umich.edu This allows for the precise quantification of each nucleoside, including any remaining protected forms. umich.edu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is extensively used for the purification of crude synthetic oligonucleotides. oup.comumich.edu The hydrophobicity of the anisoyl protecting group can be leveraged for purification. Often, the final detritylation step is performed after RP-HPLC purification. oup.com Different column materials, such as TSKgel oligo-DNA RP and Inertsil ODS, are employed for analytical and preparative separations, respectively. oup.com

Ion-Exchange Chromatography (IEC) : IEC is another critical method for purifying oligonucleotides, separating them based on the charge of their phosphodiester backbone. oup.comumich.edu Columns like TSKgel DEAE-2SW are used with a gradient of a salt, such as ammonium (B1175870) formate (B1220265), to elute the oligonucleotides. oup.com IEC is often used as an orthogonal purification method to RP-HPLC to ensure high purity. oup.com

Table 3: Chromatographic Conditions for Oligonucleotide Analysis

| Method | Column | Mobile Phase/Gradient | Application | Reference |

| RP-HPLC | TSKgel oligo-DNA RP | Linear gradient of CH3CN in 0.1 M triethylammonium (B8662869) acetate (B1210297) (pH 7.0) | Analysis | oup.com |

| RP-HPLC | Inertsil ODS | Linear gradient of CH3CN in 0.1 M triethylammonium acetate (pH 7.0) | Purification | oup.com |

| Anion Exchange HPLC | TSKgel DEAE-2SW, DEAE-NPR, DEAE 5PW | Linear gradient of ammonium formate in 20% CH3CN | Purification and Analysis | oup.com |

| RP-HPLC | C-18 column | Gradient of acetonitrile (B52724) in 100 mM TEAA (pH 7.1) | Analysis of enzymatic digestion products | umich.edugoogle.com |

| Ion-Exchange HPLC | Analytical IEC column | Gradient of 0% to 50% buffer B over 40 min | Purity analysis of crude oligonucleotides | umich.edu |

Electrophoretic Techniques for Oligonucleotide Analysis

Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique used to assess the purity and determine the chain length of synthetic oligonucleotides. oup.com Typically, denaturing PAGE (containing urea) is employed to separate oligonucleotides based on their size with single-nucleotide resolution. oup.com This method is crucial for verifying that the synthesized oligonucleotide is of the correct length and is free from shorter, failure sequences. researchgate.net

Monitoring of Protecting Group Removal in Research Settings

The complete removal of protecting groups, including the anisoyl group from N4-Anisoyl-2'-deoxycytidine, is critical for the biological function of synthetic oligonucleotides. Incomplete deprotection can lead to reduced activity and potential off-target effects. nih.gov

Several analytical methods are employed to monitor the deprotection process:

HPLC Analysis : RP-HPLC can be used to separate the fully deprotected oligonucleotide from incompletely deprotected species. By comparing the chromatograms of the crude, deprotected product with a fully deprotected standard, the efficiency of the deprotection can be assessed. nih.gov

Enzymatic Digestion followed by HPLC : A highly sensitive method involves the complete enzymatic digestion of the oligonucleotide into its constituent nucleosides. umich.edu The resulting mixture is then analyzed by RP-HPLC. The presence of peaks corresponding to protected nucleosides, such as N4-Anisoyl-2'-deoxycytidine, indicates incomplete deprotection. nih.gov This method allows for the quantification of remaining protecting groups. nih.gov

Mass Spectrometry : MS can directly detect the mass of the final oligonucleotide product. Any remaining protecting groups will result in a mass shift that can be readily identified. researchgate.net

In some research settings, specific assays using monoclonal antibodies have been developed to detect and quantify remaining protecting groups with very high sensitivity. nih.gov The removal of the anisoyl group is typically achieved by treatment with concentrated ammonium hydroxide (B78521). oup.com

Applications of N4 Anisoyl 2 Deoxycytidine in Molecular Biology and Biotechnology Research

Fabrication of Synthetic Oligonucleotides for Gene Assembly and DNA Construction

The chemical synthesis of DNA, particularly through the phosphoramidite (B1245037) method, is a foundational technology in molecular biology. twistbioscience.comwikipedia.org In this process, N4-Anisoyl-2'-deoxycytidine phosphoramidite is a key reagent for incorporating deoxycytidine residues into a growing oligonucleotide chain. wikipedia.org The synthesis is performed on a solid support and proceeds in a cycle of four steps: detritylation, coupling, capping, and oxidation. danaher.com

The anisoyl group on the N4 position of cytidine (B196190) is critical as it prevents the reactive exocyclic amine from interfering with the phosphoramidite coupling chemistry during chain elongation. umich.edu This protection ensures that the phosphodiester backbone forms correctly and in high yield at each step.

Once the full-length oligonucleotide is synthesized, a final deprotection step removes all protecting groups, including the anisoyl group from cytidine, to yield the final, functional DNA strand. atdbio.com These high-fidelity synthetic oligonucleotides serve as the fundamental building blocks for constructing larger DNA molecules, such as genes, gene fragments, and entire synthetic genetic circuits. nih.gov Methods like Polymerase Cycling Assembly (PCA) and Gibson Assembly utilize pools of these custom-synthesized oligonucleotides, which are designed with overlapping ends to facilitate their assembly into the final, double-stranded DNA construct. The accuracy of the final gene product is directly dependent on the quality and sequence fidelity of the initial oligonucleotides, a standard which the use of protected phosphoramidites like N4-Anisoyl-2'-deoxycytidine helps to achieve.

Synthesis of Modified Primers and Probes for Molecular Assays (e.g., PCR, hybridization)

N4-Anisoyl-2'-deoxycytidine is integral to the synthesis of custom DNA primers and probes essential for a wide range of molecular assays, most notably the Polymerase Chain Reaction (PCR) and various hybridization-based techniques. oligofactory.com These primers and probes are short, single-stranded oligonucleotides that are chemically synthesized to be complementary to a specific target sequence.

The synthesis of these critical reagents relies on the same phosphoramidite chemistry used for gene construction, where the anisoyl group provides temporary protection for the cytidine base. tcichemicals.com This is particularly important for probes that are further modified with other chemical moieties, such as fluorophores and quenchers, which are characteristic of quantitative PCR (qPCR) probes like TaqMan probes and Molecular Beacons. caister.combiosearchtech.com The robust protection offered by the anisoyl group is compatible with the additional synthesis and cleavage steps required to attach these labels, ensuring the final probe is structurally correct and functional.

The table below summarizes the types of primers and probes synthesized using this methodology and their common applications.

| Oligonucleotide Type | Description | Key Applications |

| PCR Primers | Short oligonucleotides that define the start and end points for DNA amplification. | DNA cloning, sequencing, site-directed mutagenesis, diagnostics. |

| qPCR Probes | Oligonucleotides with fluorescent labels (reporter and quencher) for real-time detection of amplification. | Gene expression analysis, viral load quantification, SNP genotyping. caister.com |

| Hybridization Probes | Labeled oligonucleotides used to detect specific DNA or RNA sequences in a sample. | Southern blotting, Northern blotting, fluorescence in situ hybridization (FISH). |

The ability to reliably synthesize these primers and probes with high sequence accuracy is fundamental to the specificity and sensitivity of the corresponding molecular assays.

Preparation of DNA/RNA Libraries for Screening and Directed Evolution

DNA and RNA libraries are vast collections of nucleic acid molecules with randomized or semi-randomized sequences. These libraries are indispensable tools for high-throughput screening and selection experiments, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for aptamer discovery and directed evolution of proteins.

The construction of these libraries begins with the chemical synthesis of oligonucleotides containing regions of sequence degeneracy. N4-Anisoyl-2'-deoxycytidine, along with other protected nucleoside phosphoramidites, is used in the synthesis of these initial library templates. By programming the DNA synthesizer to deliver a mixture of phosphoramidites at specific positions in the sequence, a diverse pool of oligonucleotides is generated.

The fidelity of the synthesis process, underpinned by effective protecting groups like anisoyl, is crucial for ensuring that the resulting library is of high quality and complexity. umich.edu Once synthesized, these oligonucleotides are typically amplified by PCR and, in the case of RNA libraries, transcribed in vitro to generate the final pool of molecules for screening or selection experiments. nih.gov The success of these powerful techniques hinges on the quality of the initial synthetic library, making the role of protected nucleosides like N4-Anisoyl-2'-deoxycytidine a critical enabling factor.

Development of Research Tools for Nucleic Acid-Protein Interaction Studies

The study of interactions between nucleic acids and proteins is fundamental to understanding many cellular processes, including gene regulation, DNA replication, and repair. Synthetic oligonucleotides, created using building blocks like N4-Anisoyl-2'-deoxycytidine, are vital tools in this field.

Researchers design and synthesize specific DNA sequences known to be binding sites for particular proteins (e.g., transcription factors). These synthetic oligonucleotides are then used in a variety of in vitro and in vivo assays to characterize the binding affinity, specificity, and kinetics of the interaction.

Common techniques employing these synthetic oligonucleotides are summarized below.

| Technique | Description | Role of Synthetic Oligonucleotide |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects protein-DNA binding based on the slower migration of the complex through a non-denaturing gel. | Serves as a labeled probe containing the putative protein binding site. |

| DNase I Footprinting | Identifies the exact binding site of a protein on a DNA molecule by protecting it from DNase I cleavage. | A labeled DNA fragment used as the substrate for binding and cleavage. |

| Chromatin Immunoprecipitation (ChIP) | Used to identify the genomic regions that a specific protein binds to in vivo. | Oligonucleotides are used as primers for qPCR to quantify specific DNA sequences co-precipitated with the protein of interest. |

| Affinity Chromatography | A protein of interest is purified from a cell extract by its binding to a specific DNA sequence. | The specific DNA binding sequence is immobilized on a solid support. |

The ability to synthesize high-purity oligonucleotides of any desired sequence, enabled by reliable protecting group chemistry, provides researchers with the precise tools needed to dissect the complex interplay between proteins and nucleic acids. semanticscholar.org

Role in Site-Directed Mutagenesis Strategies

Site-directed mutagenesis is a cornerstone technique in molecular biology used to introduce specific, targeted mutations (insertions, deletions, or substitutions) into a DNA sequence. nih.gov This method is invaluable for studying the structure and function of genes and proteins. The most widely used methods, such as the QuikChange™ system, rely on synthetic oligonucleotide primers that carry the desired mutation. unc.eduigem.org

The synthesis of these mutagenic primers is accomplished using phosphoramidite chemistry, with N4-Anisoyl-2'-deoxycytidine serving as the precursor for deoxycytidine incorporation. The high fidelity of the chemical synthesis is paramount, as the primer must be perfectly complementary to the template DNA except for the intended mutation. caltech.edu

The general workflow for site-directed mutagenesis using such primers involves:

Primer Design: Two complementary primers are designed to contain the desired mutation in the middle, flanked by 10-15 bases of correct sequence on both sides. igem.org

Primer Synthesis: The primers are chemically synthesized using protected phosphoramidites.

Mutant Strand Synthesis: The primers are used in a PCR-like reaction with a high-fidelity polymerase to synthesize new plasmid strands that incorporate the mutation. queens.org

Template Digestion: The parental, non-mutated template DNA (which is methylated) is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for replication.

The precision of the mutation is entirely dependent on the sequence of the synthetic primer, highlighting the critical importance of the underlying oligonucleotide synthesis chemistry.

Utility in Advanced Nucleic Acid Engineering

Beyond traditional molecular biology, the reliable synthesis of custom DNA has paved the way for advanced fields like DNA nanotechnology and synthetic biology. These disciplines use DNA not just as a carrier of genetic information, but as a programmable engineering material.

N4-Anisoyl-2'-deoxycytidine is a fundamental component in the synthesis of the oligonucleotides required for these advanced applications.

DNA Nanotechnology: This field involves the design and fabrication of nanoscale structures and devices using the principles of DNA self-assembly. nih.gov Complex shapes, such as cubes, octahedra, and intricate "DNA origami" structures, are built from numerous synthetic oligonucleotides designed to hybridize in a specific, predetermined pattern. nsf.gov

Synthetic Biology: This area focuses on the design and construction of new biological parts, devices, and systems. Synthetic oligonucleotides are used to build novel genetic circuits, metabolic pathways, and even entire genomes.

The construction of these complex systems demands large quantities of high-quality, sequence-verified DNA. The robustness and scalability of automated solid-phase synthesis, which relies on well-behaved protected monomers like N4-Anisoyl-2'-deoxycytidine phosphoramidite, is a key enabling technology for these cutting-edge areas of research. danaher.com The ability to precisely program and construct DNA sequences from the ground up is foundational to engineering novel biological functions and materials.

Comparative Analysis with Other Deoxycytidine Protecting Groups

Advantages and Disadvantages of the Anisoyl Group (e.g., cost-effectiveness, deprotection conditions)

The N4-anisoyl group offers a key advantage in its deprotection kinetics compared to some other standard protecting groups.

Advantages:

Orthogonality: The anisoyl group is stable during the standard steps of phosphoramidite (B1245037) synthesis, including the acidic conditions required for detritylation, but is readily cleaved under basic conditions at the end of the synthesis. oup.comresearchgate.net It has been successfully used in syntheses employing specific deprotection reagents like 1,1,3,3-tetramethylguanidinium 2-nitrobenzaldoximate followed by ammonia (B1221849) treatment. oup.com

Disadvantages:

Solubility Issues: In the context of Peptide Nucleic Acid (PNA) monomer synthesis, it has been noted that the use of anisoyl and benzoyl protecting groups can lead to precipitation of the final monomer during its incorporation into a sequence. rsc.org This suggests potential solubility challenges that could impact synthesis efficiency.

Comparison with Benzoyl, Isobutyryl, and Other N4-Protecting Groups

The performance of the anisoyl group is best understood when compared directly with other N4-protecting groups for deoxycytidine, primarily benzoyl (Bz), isobutyryl (iBu), and acetyl (Ac).

Anisoyl vs. Benzoyl (Bz): As noted, the primary difference is the rate of deprotection, with anisoyl being approximately four times faster to cleave than benzoyl. zenodo.org The benzoyl group is a standard, widely used protecting group, but its slower removal can be a drawback. nih.govlibretexts.org Furthermore, when using ammonia-methylamine (AMA) mixtures for rapid deprotection, the N4-benzoyl group on cytidine (B196190) is susceptible to a transamidation side reaction, forming N4-methyl-dC, which is a significant disadvantage. glenresearch.comatdbio.com

Anisoyl vs. Isobutyryl (iBu): The isobutyryl group is most commonly used for the protection of guanine (B1146940) (dG) and is known to be significantly more resistant to hydrolysis with ammonium (B1175870) hydroxide (B78521) than the benzoyl groups on adenine (B156593) and cytosine. atdbio.com While sometimes used for cytidine, its high stability necessitates harsher or longer deprotection times, making the more labile anisoyl group preferable for syntheses where mild and rapid deprotection is desired. Incomplete removal of both benzoyl and isobutyryl groups has been identified as a quality control issue in commercial oligonucleotides. nih.gov

Anisoyl vs. Acetyl (Ac): The acetyl group is the most labile of the common acyl protecting groups. umich.edu Its primary advantage is that it can be removed very rapidly, making it suitable for "ultrafast" deprotection schemes using reagents like AMA. glenresearch.comumich.edu Unlike the benzoyl group, the acetyl group is hydrolyzed so quickly that the problematic transamidation side reaction with methylamine (B109427) is avoided. atdbio.com The trade-off for this high lability is potentially lower stability during synthesis compared to the more robust anisoyl or benzoyl groups, although it is widely used successfully. google.com

| Protecting Group | Common Abbreviation | Relative Deprotection Rate | Key Features | Common Issues |

|---|---|---|---|---|

| Anisoyl | An | Fast | Faster deprotection than benzoyl. zenodo.org | Potential monomer precipitation. rsc.org |

| Benzoyl | Bz | Standard/Slow | Widely used, standard protecting group. libretexts.org | Slow removal zenodo.org; Transamidation with methylamine atdbio.com; Incomplete deprotection. nih.gov |

| Isobutyryl | iBu | Very Slow | Very stable; more common for guanine. atdbio.com | Requires harsh/long deprotection; Incomplete deprotection. nih.gov |

| Acetyl | Ac | Very Fast | Enables "ultrafast" deprotection; avoids transamidation with methylamine. atdbio.comumich.edu | May be too labile for certain applications. umich.edu |

Selective Deprotection Strategies in Multiply Protected Oligonucleotides

Selective deprotection is crucial when synthesizing oligonucleotides with sensitive or modified bases that cannot withstand standard deprotection protocols, such as concentrated ammonium hydroxide at elevated temperatures. nih.gov The choice of the N4-protecting group on deoxycytidine directly impacts the available deprotection strategies.

A key consideration is the compatibility of the base protecting groups with the reagent used for cleavage from the solid support and removal of the phosphate (B84403) protecting groups (typically 2-cyanoethyl, which is base-labile). atdbio.comgoogle.com

Mild Deprotection: For oligonucleotides containing sensitive moieties, "ultramild" protecting groups are often employed. atdbio.com Alternatively, milder deprotection cocktails can be used. For instance, if a sequence contains a base that is sensitive to ammonia, a protecting group strategy that allows for cleavage with a different reagent is necessary. The lability of the anisoyl group makes it a candidate for milder conditions compared to the more robust benzoyl group.

Avoiding Side Reactions: A critical example of selective deprotection is the choice between benzoyl and acetyl protection when using methylamine-containing reagents like AMA. To achieve rapid deprotection with AMA, N4-benzoyl-dC must be replaced with N4-acetyl-dC to prevent the formation of the N4-Me-dC mutant via transamidation. glenresearch.comatdbio.com The anisoyl group's susceptibility to cleavage by amines suggests it might also be prone to similar side reactions, making acetyl the preferred choice for such strategies.

Orthogonal Strategies: In cases requiring true orthogonality, protecting groups that are cleaved under non-nucleophilic conditions are required. For example, the Dim-Dmoc protection strategy allows for deprotection using sodium periodate (B1199274) followed by a non-basic amine, which is compatible with highly sensitive nucleosides for which standard acyl groups like anisoyl or benzoyl are unsuitable. nih.gov

Influence on Oligonucleotide Synthesis Scalability and Robustness

The scalability and robustness of oligonucleotide synthesis are determined by factors such as yield, purity, synthesis time, and cost. The choice of protecting group, including N4-anisoyl, has a direct influence on these parameters.

Scalability: The faster deprotection time offered by the anisoyl group compared to the benzoyl group can enhance throughput, which is a significant advantage in large-scale synthesis. zenodo.org However, any issues with monomer solubility or precipitation, as hinted at in PNA synthesis, could hinder scalability by causing line blockages in automated synthesizers and reducing coupling efficiency. rsc.org The need for more complex purification to remove byproducts resulting from incomplete deprotection also negatively impacts scalability and cost. nih.govresearchgate.net

Assessment of Protecting Group Stability and Reactivity

The ideal protecting group must be stable when it needs to be, yet reactive under specific deprotection conditions.

Stability: The N4-anisoyl group demonstrates sufficient stability to the acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-dimethoxytrityl (DMT) group in each cycle of phosphoramidite synthesis. atdbio.com It also withstands the oxidation and capping steps. Its stability is generally considered comparable to the benzoyl group under these conditions. The primary difference lies in its reactivity under basic deprotection conditions.

Reactivity (Lability): The electron-donating nature of the p-methoxy group on the anisoyl ring makes the carbonyl carbon more susceptible to nucleophilic attack compared to the benzoyl group. This increased reactivity is responsible for its faster cleavage in aqueous ammonia. zenodo.org This same reactivity, however, could make it more susceptible to undesired reactions with other nucleophiles used in certain deprotection schemes, such as methylamine. glenresearch.comatdbio.com

| Protecting Group | Stability to Acid (Detritylation) | Reactivity to Base (Deprotection) | Reactivity to Methylamine |

|---|---|---|---|

| Anisoyl | Stable | High (Faster than Bz) zenodo.org | Potentially reactive (by inference) |

| Benzoyl (Bz) | Stable | Moderate zenodo.org | Reactive (Transamidation) atdbio.com |

| Acetyl (Ac) | Stable | Very High | Very reactive (Fast cleavage avoids side products) atdbio.com |

Computational and Theoretical Studies of N4 Anisoyl 2 Deoxycytidine

Molecular Modeling of the Anisoyl Moiety's Influence on Nucleoside Geometry

Molecular modeling studies have been instrumental in elucidating the conformational preferences of N4-Anisoyl-2'-deoxycytidine. The anisoyl protecting group, with its specific steric and electronic properties, significantly influences the geometry of the nucleoside.

The anisoyl group can also influence the conformation around the glycosidic bond, which links the deoxyribose sugar to the cytosine base. This bond can adopt either a syn or anti conformation. Studies on similar anisoyl-protected nucleosides have shown a preference for the syn conformation in some cases, a deviation from the more common anti conformation found in standard DNA structures. researchgate.netiisc.ac.in For instance, N6-anisoyl adenosine (B11128) adopts a syn conformation. iisc.ac.in

Furthermore, the sugar pucker, which describes the conformation of the furanose ring, is also affected. Different puckering modes, such as C2'-endo or C3'-endo, are associated with different DNA helix types (B-form and A-form, respectively). In N6-Anisoyladenosine, the furanose ring exhibits a C2'-endo-C3'-exo twist conformation. researchgate.net In contrast, N3-anisoyl-6-aza-2'-deoxyuridine shows an N-type sugar conformation (C4'-exo, 3T4). lookchem.com The interplay between the anisoyl group and the sugar moiety is a subject of ongoing research to understand how such modifications can be used to control the local geometry of oligonucleotides. nih.gov

Table 1: Conformational Parameters of Anisoyl-Protected Nucleosides

| Compound | Glycosidic Bond Conformation | Sugar Pucker | Reference |

| N6-Anisoyladenosine | syn | C2'-endo-C3'-exo twist | researchgate.net |

| N3-anisoyl-6-aza-2'-deoxyuridine | - | N-type (C4'-exo, 3T4) | lookchem.com |

| 2',3'-O-p-Anisylidene adenosine | syn | C2'-endo, C3'-exo twist | iisc.ac.in |

This table presents data from related anisoyl-protected nucleosides to infer potential conformational influences on N4-Anisoyl-2'-deoxycytidine.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of N4-Anisoyl-2'-deoxycytidine. These calculations can predict properties such as charge distribution, molecular orbital energies, and the susceptibility of different atoms to nucleophilic or electrophilic attack.

The anisoyl group, containing an electron-donating methoxy (B1213986) group on the phenyl ring, influences the electronic properties of the entire molecule. This electron-donating character can be quantified through computational methods, which can help in understanding its effect on the reactivity of the cytidine (B196190) base and the stability of the protecting group itself. For instance, the electron-donating nature of the p-methoxy group in a p-anisoyl derivative was expected to stabilize a cationic glycosylation intermediate through resonance. nih.gov

Calculations of the molecular electrostatic potential can highlight regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for intermolecular interactions, such as hydrogen bonding. The C–NH2 bond of the cytidine base has significant double-bond character due to the delocalization of the amino group's electron pair into the heteroaromatic ring. umich.edu The anisoyl group can further modulate this electronic delocalization.

Furthermore, quantum chemical calculations are used to study the energetics of different conformations and the transition states of chemical reactions, such as the deprotection process. This information is crucial for optimizing reaction conditions and understanding reaction mechanisms at a fundamental level.

Prediction of Conformational Preferences within Oligonucleotide Contexts

Molecular dynamics (MD) simulations can be used to study the behavior of modified oligonucleotides in solution over time. nih.gov These simulations can reveal how the bulky and relatively rigid anisoyl group affects the local helical parameters of the DNA, such as twist, roll, and slide. The presence of the anisoyl group in the major or minor groove of the DNA helix can disrupt or stabilize the structure, depending on its specific orientation and interactions with neighboring bases.

The conformational preferences of the sugar pucker and the glycosidic bond of the modified nucleoside are particularly important. nih.gov As mentioned earlier, the anisoyl group can favor specific conformations that may differ from those of unmodified deoxycytidine. These local conformational changes can be transmitted to neighboring nucleotides, leading to a more global change in the oligonucleotide structure. liverpool.ac.uk For example, it has been observed in some dinucleoside monophosphates that the conformation of one nucleoside can dictate the conformation of the adjacent one. researchgate.net

Immunochemical studies on oligonucleotides have also highlighted that the primary sequence can determine the conformation in solution, and that interactions between non-adjacent bases are a significant factor. nih.gov The introduction of a bulky group like anisoyl would undoubtedly play a major role in these conformational outcomes.

In Silico Analysis of Deprotection Pathways and Byproducts

The removal of the anisoyl protecting group is a critical step in oligonucleotide synthesis. In silico analysis, or computational chemistry, can be used to investigate the mechanisms of this deprotection reaction and to predict potential byproducts.

The deprotection of N-acyl groups from nucleobases is typically achieved by treatment with a base, such as ammonia (B1221849) or methylamine (B109427). Computational models can simulate the reaction pathway of this hydrolysis reaction. By calculating the energy profile of the reaction, including the structures and energies of reactants, transition states, and products, researchers can gain a deeper understanding of the reaction mechanism.

These studies can help to identify the rate-determining step of the reaction and to predict how changes in the reaction conditions (e.g., solvent, temperature, base concentration) might affect the reaction rate and yield. For example, computational studies have been used to investigate the acid-catalyzed deprotection of other protecting groups, confirming the stability of certain linkages under specific conditions. mdpi.com

Furthermore, in silico analysis can be used to predict the formation of potential byproducts. Side reactions can occur during the deprotection step, leading to modifications of the nucleobase or the sugar moiety. By exploring alternative reaction pathways computationally, it is possible to identify potential byproducts and to devise strategies to minimize their formation. This is particularly important for ensuring the purity of the final oligonucleotide product.

Computational Design of Novel Protecting Groups for Cytidine

The insights gained from computational and theoretical studies of N4-Anisoyl-2'-deoxycytidine can be used to design novel protecting groups for cytidine with improved properties. The goal is to develop protecting groups that are stable during oligonucleotide synthesis but can be removed under mild conditions with high efficiency and minimal side reactions. stonybrook.edu

Computational screening can be used to evaluate a large number of potential protecting group candidates. nih.gov By calculating key properties of these virtual molecules, such as their stability, reactivity, and conformational effects, it is possible to identify promising candidates for experimental synthesis and testing. mdpi.com

For example, researchers can computationally explore how modifications to the anisoyl group, such as changing the substituents on the phenyl ring, would affect its properties. acs.org The goal would be to fine-tune the electronic and steric characteristics of the protecting group to achieve the desired balance of stability and reactivity.

Structure-based design approaches can also be employed, where the protecting group is designed to have specific interactions with the nucleoside or with the reagents used in oligonucleotide synthesis. nih.gov This can lead to the development of highly selective and efficient protecting groups for use in the synthesis of complex oligonucleotides for various research and therapeutic applications. nih.gov The design of new protecting groups is an active area of research in chemical biology and medicinal chemistry. stonybrook.edu

Future Research Directions and Unexplored Academic Avenues